One of the most prominent applications of diethyl 2-oxo-2-phenylethylphosphonate is in the Wadsworth-Emmons reaction, a powerful method for forming carbon-carbon double bonds (alkenes) []. This reaction involves the condensation of the phosphonate with an aldehyde or ketone, leading to the formation of a new alkene and the diethyl phosphonate anion as a byproduct []. The versatility of this reaction lies in its ability to generate a wide range of alkenes with different functionalities, making it a crucial tool in organic synthesis [].
Diethyl 2-oxo-2-phenylethylphosphonate can also be employed for the homologation of aldehydes. This process involves the conversion of an aldehyde to a terminal alkyne with one additional carbon atom []. This transformation is particularly useful for synthesizing complex molecules with specific carbon chain lengths [].
Beyond the aforementioned applications, diethyl 2-oxo-2-phenylethylphosphonate finds use in various other research areas:
Diethyl (2-oxo-2-phenylethyl)phosphonate is an organophosphorus compound with the molecular formula C₁₂H₁₇O₄P and a CAS number of 3453-00-7. This compound features a phosphonate group, which is characterized by the presence of phosphorus bonded to oxygen atoms, making it a significant subject of study in both organic chemistry and pharmacology. Its structure includes a phenyl group and a carbonyl group, contributing to its reactivity and potential applications in various fields.
These reactions highlight its versatility as a building block in organic synthesis.
Diethyl (2-oxo-2-phenylethyl)phosphonate has shown potential biological activities, particularly as an antioxidant. It is noted for its stability against oxidation, which allows it to scavenge free radicals effectively. This property makes it a candidate for applications in pharmaceuticals aimed at reducing oxidative stress-related damage in cells . Additionally, its structural features may contribute to interactions with biological targets, potentially influencing enzyme activity or receptor binding.
Several synthesis methods exist for diethyl (2-oxo-2-phenylethyl)phosphonate:
These methods vary in complexity and yield, allowing chemists to choose based on available resources and desired purity.
Diethyl (2-oxo-2-phenylethyl)phosphonate stands out due to its unique combination of antioxidant properties and versatile reactivity, making it valuable for both research and practical applications.
Studies on diethyl (2-oxo-2-phenylethyl)phosphonate's interactions reveal its potential effects on biological systems. Research indicates that it may interact with various enzymes, possibly acting as an inhibitor or modulator. These interactions are crucial for understanding its therapeutic potential and safety profile. Further studies are needed to elucidate specific mechanisms of action and potential side effects.
Several compounds share structural similarities with diethyl (2-oxo-2-phenylethyl)phosphonate, including:
Compound | Unique Features |
Structural CharacteristicsMolecular Formula and WeightDiethyl (2-oxo-2-phenylethyl)phosphonate possesses the molecular formula C₁₂H₁₇O₄P [1] [2] [3]. The compound exhibits a molecular weight of 256.23 grams per mole according to computational analyses and experimental determinations [1] [2]. Alternative molecular weight values of 256.24 grams per mole have been reported in commercial specifications [3] [4] [5], reflecting minor variations in calculation precision. The exact mass has been computed as 256.08644602 daltons, while the monoisotopic mass maintains the same value [2]. The structural framework incorporates a phosphonate functional group (-PO₃²⁻) bearing two ethyl ester substituents, connected to a phenacyl moiety through a methylene bridge [1] [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-diethoxyphosphoryl-1-phenylethanone [2].
Bond Lengths and AnglesThe molecular geometry of diethyl (2-oxo-2-phenylethyl)phosphonate features characteristic bond parameters typical of organophosphorus compounds containing both aromatic and aliphatic components [6]. The phosphorus-oxygen double bond exhibits properties consistent with phosphonate esters, where the phosphorus center adopts a tetrahedral coordination geometry [7]. Crystal structure analyses of related phenacyl compounds reveal that the carbonyl group and aromatic ring maintain near-planarity, with the phenyl ring and ketone carbonyl typically exhibiting dihedral angles approaching perpendicular arrangements [6]. In analogous 2-oxo-2-phenylethyl derivatives, dihedral angles between aromatic and carbonyl planes have been observed at approximately 88.97 degrees, indicating minimal conjugation between these structural elements [6]. The phosphonate group demonstrates characteristic geometric parameters, with phosphorus-oxygen bond lengths typically ranging between 1.607 and 1.612 angstroms for the ester linkages [8]. The phosphorus-carbon bond connecting to the phenacyl moiety generally measures approximately 1.813 angstroms [8]. Conformational AnalysisConformational analysis of diethyl (2-oxo-2-phenylethyl)phosphonate reveals multiple stable rotameric forms arising from rotation about the carbon-carbon single bonds connecting the phosphonate group to the phenacyl moiety [9]. The molecular structure exhibits significant conformational flexibility due to the presence of seven rotatable bonds [2]. The predominant conformational preferences are influenced by steric interactions between the bulky diethoxyphosphoryl group and the aromatic phenyl ring [10]. Computational studies on related phosphonate compounds suggest that gauche conformations are generally favored over anti arrangements due to favorable electrostatic interactions between the phosphoryl oxygen and the aromatic system [10]. The ethyl ester substituents on the phosphonate group contribute additional conformational complexity, with each ethoxy group capable of adopting various rotameric states [7]. Dynamic nuclear magnetic resonance studies on analogous compounds indicate rapid exchange between conformers at room temperature [11]. Physical ConstantsDensity and Refractive IndexDiethyl (2-oxo-2-phenylethyl)phosphonate exhibits a density of 1.179 grams per milliliter at 25 degrees Celsius [1] [12] [13]. This value reflects the compound's relatively high molecular packing efficiency due to the presence of both aromatic and phosphonate functional groups [14] [15]. XLogP3 1.6
Other CAS
3453-00-7
Wikipedia
Diethyl 2-oxo-2-phenylethylphosphonate
Dates
Modify: 2023-08-15
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